8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one
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Overview
Description
This chemical belongs to a class of compounds known for their complex molecular structures and potential biological activities. Its synthesis and properties are of interest in the field of heterocyclic chemistry.
Synthesis Analysis
The synthesis involves several steps, including ring annulation and the formation of dihydroimidazo and triazinone derivatives. Dolzhenko et al. (2006) describe a process involving pyrimidine ring annulation to create similar structures (Dolzhenko, Chui, & Dolzhenko, 2006). Sawant (2013) reports on the synthesis of related dihydroimidazo triazinone derivatives, highlighting the complex nature of these syntheses (Sawant, 2013).
Molecular Structure Analysis
Structural studies, including X-ray diffraction and NMR spectroscopy, are essential for understanding these molecules. Hranjec et al. (2012) utilized NMR and X-ray diffraction to study similar compounds, emphasizing the importance of these techniques in determining molecular structures (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to different tautomeric forms and properties. Keen et al. (1976) discuss the stability and properties of ethylenimino triazines, which are relevant for understanding the chemical behavior of similar compounds (Keen, Krass, & Paudler, 1976).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for practical applications. Sa̧czewski and Gdaniec (1987) provide insights into the crystal structure and solubility of related compounds (Sa̧czewski & Gdaniec, 1987).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. Sztanke et al. (2013) explore the antitumor activities of similar compounds, which can be indicative of their chemical reactivity and potential applications (Sztanke, Rzymowska, & Sztanke, 2013).
properties
IUPAC Name |
8-ethyl-2-(ethylamino)-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-3-10-7-11-8-13(4-2)5-6-14(8)9(15)12-7/h3-6H2,1-2H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYWDMQVGOGYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)N2CCN(C2=N1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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